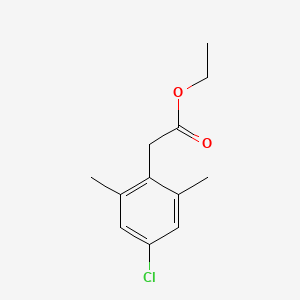

Ethyl 4-chloro-2,6-dimethylphenylacetate

Description

Ethyl 4-chloro-2,6-dimethylphenylacetate is an organic compound belonging to the class of substituted phenylacetic acid esters. Its structure features a phenyl ring substituted with chlorine at the para position (4-chloro) and methyl groups at the ortho positions (2,6-dimethyl), with an ethyl ester functional group attached to the acetic acid moiety. This compound is structurally related to several agrochemicals and intermediates used in analytical chemistry and pharmaceuticals.

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-2,6-dimethylphenyl)acetate |

InChI |

InChI=1S/C12H15ClO2/c1-4-15-12(14)7-11-8(2)5-10(13)6-9(11)3/h5-6H,4,7H2,1-3H3 |

InChI Key |

MQASPAVDOSRIMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1C)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: The methyl groups at the 2,6-positions in Ethyl 4-chloro-2,6-dimethylphenylacetate enhance steric hindrance compared to unsubstituted analogs like ethyl 4-chlorophenylacetate. This may reduce reactivity in nucleophilic substitution reactions but improve stability . Halogen Variations: Replacing chlorine with fluorine (as in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) alters polarity and bioavailability, making fluorine-containing compounds more lipophilic and suitable for pharmaceutical applications . Functional Groups: The presence of a formyl group in Ethyl (2,3-dichloro-4-formylphenoxy)acetate introduces additional reactivity for further derivatization, distinguishing it from simpler esters .

Physicochemical Properties

- Solubility and Stability: The 2,6-dimethyl substitution in Ethyl 4-chloro-2,6-dimethylphenylacetate likely reduces water solubility compared to non-methylated analogs, as seen in similar compounds like 4-chloro-2,6-dimethylphenol (log P ~2.5) . Ethyl esters generally exhibit moderate volatility, with boiling points influenced by substituents. For example, ethyl 4-chlorophenylacetate has a boiling point of ~285°C, while fluorine-containing analogs may have lower boiling points due to reduced molecular weight .

Research Findings and Data Gaps

- Synthetic Routes: describes the synthesis of 4-chloro-2,6-dimethylquinoline via chlorination of hydroxyquinoline derivatives, suggesting analogous pathways for the target compound using phosphorus oxychloride .

- Detection Methods: The derivatization of 2,6-dimethylphenol to 4-chloro-2,6-dimethylphenol () highlights the reactivity of methyl-substituted aromatics with chlorine species, which could inform purification or analysis protocols for the ethyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.